[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride

5-HT2C receptor agonism structure-activity relationship serotonin receptor pharmacology

Ensure inter-laboratory reproducibility with this stereodefined (1R,2R)-enantiomer hydrochloride salt—a chiral 2-phenylcyclopropylmethylamine 5-HT2C reference agonist (EC50=16 nM, Emax=97%). Its 39-fold selectivity over 5-HT2A and residual 5-HT2B activity (EC50=75 nM) provide quantitative benchmarks for SAR and enantiomer-activity relationship studies. The primary amine handle enables N-derivatization for functional selectivity profiling, while its favorable CNS physicochemical profile (logP 2.2, MW 213.7) supports systematic lead optimization. Procure the precise enantiomeric form to avoid pharmacological misinterpretation.

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
CAS No. 1142815-95-9
Cat. No. B2784099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride
CAS1142815-95-9
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2CC2CN.Cl
InChIInChI=1S/C11H15NO.ClH/c1-13-10-4-2-3-8(5-10)11-6-9(11)7-12;/h2-5,9,11H,6-7,12H2,1H3;1H
InChIKeyABWWRNPKXWVLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(1R,2R)-2-(3-Methoxyphenyl)cyclopropyl]methanamine Hydrochloride (CAS 1142815-95-9): A Chiral 2-Phenylcyclopropylmethylamine Scaffold for 5-HT2 Receptor Pharmacology


[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride (CAS 1142815-95-9, ChEMBL CHEMBL493129) is a chiral, conformationally restricted 2-phenylcyclopropylmethylamine that functions as an agonist at serotonin 5-HT2 receptor subtypes [1]. The compound belongs to a scaffold class identified as providing improved pharmacological profiles for 5-HT2C receptor targeting compared to earlier chemotypes [2]. With a molecular weight of 213.7 g/mol, calculated logP of 2.2, and two hydrogen bond donors, it occupies a favorable CNS drug-like physicochemical space [3]. The compound is supplied as the single (1R,2R)-enantiomer hydrochloride salt, which is critical because enantiomeric configuration profoundly influences both potency and selectivity at 5-HT2 receptors within this scaffold series.

Why 2-Phenylcyclopropylmethylamine Analogs Cannot Be Casually Substituted: SAR Evidence for [(1R,2R)-2-(3-Methoxyphenyl)cyclopropyl]methanamine Hydrochloride


Within the 2-phenylcyclopropylmethylamine class, relatively minor structural modifications produce dramatic shifts in 5-HT2 receptor subtype potency and selectivity. The position of the methoxy substituent on the phenyl ring (meta vs. para), the nature of the alkoxyl group, and the absolute stereochemistry of the cyclopropane ring collectively determine whether a compound displays nanomolar 5-HT2C agonism with or without accompanying 5-HT2B activity—a critical safety liability linked to cardiac valvulopathy [1]. Furthermore, the primary amine functionality in this compound serves as a derivatization handle for N-substitution, which can profoundly alter functional selectivity (Gq vs. β-arrestin signaling bias) independently of binding affinity [2]. Simply interchanging analogs from this series without understanding these multidimensional SAR relationships risks invalidating pharmacological conclusions and wasting procurement resources.

Quantitative Differentiation Evidence: [(1R,2R)-2-(3-Methoxyphenyl)cyclopropyl]methanamine Hydrochloride vs. Closest Analogs and In-Class Alternatives


5-HT2C Agonist Potency: 3-Methoxy Substitution vs. Cyclopropylmethoxy and Other Alkoxyl Analogs

The target compound exhibits an EC50 of 16 nM at human 5-HT2C (Emax = 97%) in a FLIPR calcium flux assay in HEK293 cells [1]. This represents superior potency compared to the cyclopropylmethoxy analog (+)-13e, which shows an EC50 of 251 nM at 5-HT2C (Emax = 75%) [2], and the ethoxy analog (+)-13h (EC50 = 60 nM) [2]. The 4.8-fold selectivity ratio of 5-HT2B/5-HT2C for the target compound, derived from EC50 values of 75 nM at 5-HT2B and 16 nM at 5-HT2C, indicates significant residual 5-HT2B agonism—in contrast to the 2-cyclopropylmethoxy-5-fluoro analog (compound 9), which shows 5-HT2C EC50 = 55 nM but no detectable 5-HT2B activity [3].

5-HT2C receptor agonism structure-activity relationship serotonin receptor pharmacology

5-HT2A/5-HT2C Selectivity Ratio: Quantitative Comparison with Lorcaserin and Lead Compound (+)-16b

The target compound demonstrates a 39-fold selectivity for 5-HT2C over 5-HT2A (5-HT2A EC50 = 613 nM / 5-HT2C EC50 = 16 nM) as directly measured in parallel FLIPR assays [1]. This selectivity ratio is lower than that of the clinical compound lorcaserin (84-fold: 5-HT2C EC50 = 3.6 nM; 5-HT2A EC50 = 302 nM) but is achieved with a simpler, more synthetically accessible primary amine scaffold [2]. The optimized lead (+)-16b from the fluorinated series achieves 89-fold selectivity [2]. Unlike lorcaserin, which is a complex benzazepine with limited derivatization options, the target compound's primary amine provides a direct handle for N-substitution to improve selectivity.

5-HT2A selectivity antipsychotic drug development serotonin receptor selectivity profiling

Enantiomer-Dependent Potency: (+)-Enantiomer Activity Advantage in the 2-Phenylcyclopropylmethylamine Series

In the 2-phenylcyclopropylmethylamine series, the (+)-enantiomers consistently exhibit greater potency at 5-HT2C than their (−)-counterparts, a trend established across multiple alkoxyl-substituted analogs [1]. For this compound series, the (1R,2R) absolute configuration (corresponding to the pharmacologically active (+)-enantiomer) shows an EC50 of 16 nM at 5-HT2C, while across the broader series (−)-enantiomers typically display 2- to 50-fold reduced potency (e.g., (−)-13a: 5-HT2C EC50 = 646 nM vs. (+)-13a: 13 nM) [1]. The chiral HPLC separation and enantiomeric purity of sourced material is therefore critical. The target compound, supplied as the defined (1R,2R)-enantiomer hydrochloride salt, eliminates the batch-to-batch variability that would arise from racemic or undefined stereochemical mixtures.

chiral pharmacology enantioselective activity cyclopropylamine stereochemistry

Primary Amine Scaffold as a Derivatization Handle: Comparison with Conformationally Locked Agonists

The target compound possesses a free primary amine, distinguishing it from approved or late-stage 5-HT2C agonists such as lorcaserin (a benzazepine with a tertiary amine locked in a ring system) and CP-809,101 (a complex heterocycle). This primary amine serves as a direct synthetic handle for N-substitution, enabling systematic exploration of functional selectivity (Gq vs. β-arrestin bias) as demonstrated by Zhang et al. (2017), where N-benzyl and N-alkyl derivatives of the 2-phenylcyclopropylmethylamine scaffold were generated and screened, yielding compounds with Ki values as low as 78 nM at 5-HT2C and altered signaling bias [1]. In contrast, lorcaserin and CP-809,101 lack this straightforward derivatization vector, limiting their utility as SAR probes.

medicinal chemistry scaffold N-substitution SAR lead optimization intermediate

Physicochemical Property Profile: Calculated logP and CNS Drug-Like Parameters vs. Higher-Alkoxyl Analogs

The target compound has a calculated logP of 2.2, a molecular weight of 213.7 g/mol, 2 H-bond donors, and 2 H-bond acceptors [1]. In the broader 2-phenylcyclopropylmethylamine series, increasing alkoxyl chain length elevates CLogP: compound (+)-13a (hydrogen substituent) has CLogP = 2.50, (+)-13b (methyl) = 2.94, (+)-13c = 3.36, and (+)-13j = 2.98 [2]. Lower logP values are generally associated with reduced hERG channel inhibition risk and lower plasma protein binding in this scaffold class [2]. The target compound's logP of 2.2 positions it at the lower end of the lipophilicity range within the series, potentially offering more favorable developability characteristics compared to higher-alkoxyl analogs.

CNS drug-likeness physicochemical profiling blood-brain barrier penetration prediction

Optimal Research and Procurement Scenarios for [(1R,2R)-2-(3-Methoxyphenyl)cyclopropyl]methanamine Hydrochloride Based on Quantitative Evidence


Reference Standard for 5-HT2C Agonist Screening and Selectivity Benchmarking

The compound's well-characterized potency profile across three 5-HT2 receptor subtypes—5-HT2C EC50 = 16 nM (Emax = 97%), 5-HT2B EC50 = 75 nM (Emax = 96%), 5-HT2A EC50 = 613 nM (Emax = 90%) [1]—makes it suitable as a reference agonist for calibrating 5-HT2C functional assays. Its 39-fold selectivity over 5-HT2A and 4.8-fold selectivity over 5-HT2B provide quantitative benchmarks against which novel analogs can be compared. Procurement of this defined enantiomer ensures inter-laboratory reproducibility in pharmacological screening campaigns.

Starting Scaffold for N-Substitution-Based Selectivity Optimization Programs

The primary amine functionality enables direct N-derivatization to explore functional selectivity (Gq vs. β-arrestin bias) at 5-HT2C, as established by Zhang et al. (2017) [2]. The 75 nM residual 5-HT2B activity of the parent compound defines a clear optimization objective: N-substituents that reduce 5-HT2B agonism while maintaining or improving 5-HT2C potency. This makes the compound a preferred starting point for medicinal chemistry programs targeting improved selectivity over 5-HT2B, compared to analogs that already lack the primary amine handle.

Enantioselective Pharmacology Studies Using Defined (1R,2R) Stereochemistry

The consistent (+)-enantiomer potency advantage across the 2-phenylcyclopropylmethylamine series [3] makes the stereodefined (1R,2R)-enantiomer essential for enantiomer-activity relationship (EAR) studies. The compound can serve as the active reference enantiomer against which the corresponding (1S,2S)-enantiomer or racemic mixture is compared, enabling quantification of the stereochemical contribution to receptor activation.

Physicochemical Optimization Studies Targeting CNS Drug-Like Property Space

With a calculated logP of 2.2, MW of 213.7, and favorable hydrogen bonding parameters [4], this compound occupies desirable CNS drug-like property space at the lower end of the lipophilicity range within its scaffold class [3]. It can serve as a reference point for systematic physicochemical optimization, where the impact of increasing alkoxyl chain length or introducing additional substituents on logP, brain penetration, and hERG liability can be quantitatively tracked against this baseline.

Quote Request

Request a Quote for [(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.